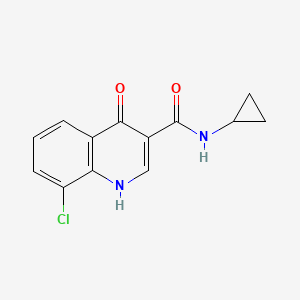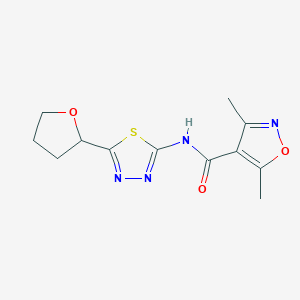![molecular formula C15H10Cl2N2O2 B12183490 (4E)-4-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12183490.png)
(4E)-4-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a pyrazolone core, and dichlorophenyl substituents, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dichlorobenzaldehyde with furan-2-carbaldehyde, followed by cyclization with hydrazine derivatives to form the pyrazolone ring. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly on the dichlorophenyl ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4E)-4-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various manufacturing processes.
Mechanism of Action
The mechanism of action of (4E)-4-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that regulate cellular processes such as inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar arylcyclohexylamine structure.
Ketamine: A well-known anesthetic with a similar core structure but different substituents.
Uniqueness
(4E)-4-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C15H10Cl2N2O2 |
|---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
(4E)-4-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-3-methyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-8-11(15(20)19-18-8)7-10-3-5-14(21-10)12-6-9(16)2-4-13(12)17/h2-7H,1H3,(H,19,20)/b11-7+ |
InChI Key |
BYHWCLBXJKGXOC-YRNVUSSQSA-N |
Isomeric SMILES |
CC\1=NNC(=O)/C1=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Canonical SMILES |
CC1=NNC(=O)C1=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B12183445.png)
![2-{2-[(2-hydroxypropyl)amino]-1H-1,3-benzodiazol-1-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B12183449.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12183452.png)
![N-(2-methoxybenzyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide](/img/structure/B12183456.png)
![2-fluoro-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B12183461.png)
![(3-Methoxypropyl)[(2,4,5-trichlorophenyl)sulfonyl]amine](/img/structure/B12183463.png)



